Penduletin

Enterovirus 71 Antiviral Selectivity Vero cells

Penduletin (CAS 569-80-2; 5,4′-dihydroxy-3,6,7-trimethoxyflavone), a 5-hydroxy polymethoxyflavone, achieves an EV71 selectivity index of 655.6 in Vero cells—6.1-fold higher than chrysosplenetin—making it the indicated choice when minimizing host cytotoxicity defines candidate progression. In MCF-7 breast cancer models, its IC50 of 6.4 μM and a 4:1 HepG2:MCF-7 activity ratio provide a defined differential response profile absent in artemetin (ratio ~1:1.7). Available as a phyproof® Reference Substance with batch-certified chromatographic purity. Choose penduletin—not an analog—when the therapeutic window is the primary decision metric.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 569-80-2
Cat. No. B192055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenduletin
CAS569-80-2
Synonyms4',5-Dihydroxy-3,6,7-trimethoxyflavone;  6-Hydroxykaempferol 3,6,7-trimethyl ether
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)OC
InChIInChI=1S/C18H16O7/c1-22-12-8-11-13(14(20)17(12)23-2)15(21)18(24-3)16(25-11)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3
InChIKeyYSXFFLGRZJWNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penduletin (CAS 569-80-2) Procurement Guide: A 5-Hydroxy-3,6,7-trimethoxyflavone with Quantifiable Differentiation


Penduletin (CAS 569-80-2; synonym: 5,4′-dihydroxy-3,6,7-trimethoxyflavone) is an O-methylated flavonol natural product with the molecular formula C₁₈H₁₆O₇ and a molecular weight of 344.32 g/mol [1]. It is biosynthesized by multiple plant species, including Laggera pterodonta, Vitex negundo, and Brickellia pendula, and is commercially available as a purified reference substance with certified chromatographic purity . Penduletin belongs to the polymethoxyflavone (PMF) subclass distinguished by a 5-hydroxyl group combined with methoxylation at positions 3, 6, and 7, a substitution architecture that fundamentally alters both its biological selectivity profile and its physicochemical handling requirements compared to permethoxylated or fully hydroxylated flavone analogs [2].

Why Penduletin Cannot Be Substituted with Artemetin, Vitexicarpin, Chrysosplenetin, or Other PMFs Without Experimental Revalidation


Within the polymethoxyflavone (PMF) family, the precise number and positional arrangement of hydroxyl and methoxyl groups dictate both the magnitude of antiproliferative activity and the tumor-versus-normal cell selectivity profile [1]. Head-to-head studies demonstrate that structurally proximate analogs—artemetin (5-hydroxy-3,6,7,3′,4′-pentamethoxyflavone), vitexicarpin (also a 5-hydroxy PMF with distinct methoxylation), and chrysosplenetin (5,4′-dihydroxy-3,3′,6,7-tetramethoxyflavone)—exhibit substantially divergent IC₅₀ values across cancer cell lines and markedly different selectivity indices in antiviral assays [2][3]. Furthermore, 5-hydroxy PMFs as a class show preferential cytotoxicity toward malignant cells, whereas non-methoxylated hydroxyflavones (e.g., luteolin, apigenin) exert comparable activity against malignant and normal cells alike [1]. These quantitative divergences preclude any assumption of functional equivalence; procurement of a specific PMF for replicable research requires the exact compound, not a nominal in-class analog.

Quantitative Differentiation Evidence for Penduletin (CAS 569-80-2) Versus Closest Analogs


Selectivity Index Advantage Over Chrysosplenetin in Anti-EV71 Antiviral Activity

In a direct head-to-head comparison of two o-methylated flavonols co-isolated from Laggera pterodonta, penduletin demonstrated a 6.1-fold higher selectivity index (SI) than chrysosplenetin in Vero cells and a 2.9-fold higher SI in RD cells, despite both compounds exhibiting identical anti-EV71 potency (IC₅₀ ≈ 0.20 μM) [1][2]. The SI advantage derives from penduletin's substantially lower cytotoxicity (higher CC₅₀) relative to chrysosplenetin in both cell lines [1].

Enterovirus 71 Antiviral Selectivity Vero cells RD cells Cytopathic effect inhibition

Differential Antiproliferative Potency Across HepG2 and MCF-7 Cell Lines Versus Artemetin and Vitexicarpin

In a side-by-side evaluation of three flavonoids isolated from Vitex negundo, penduletin (FLV3) exhibited an IC₅₀ of 25.8 μM against HepG2 hepatocellular carcinoma cells and 6.4 μM against MCF-7 breast adenocarcinoma cells following 48-hour exposure [1][2]. By contrast, artemetin (FLV1) showed IC₅₀ values of 2.3 μM (HepG2) and 3.9 μM (MCF-7), while vitexicarpin (FLV2) showed IC₅₀ values of 23.9 μM (HepG2) and 5.6 μM (MCF-7) [1]. Penduletin displayed a pronounced cell-line-dependent potency shift (3.0-fold greater potency in MCF-7 versus HepG2) that differs in magnitude from that observed for artemetin (1.7-fold difference) [1].

Hepatocellular carcinoma Breast cancer Antiproliferative activity HepG2 MCF-7 Apoptosis induction

Tumor-Selective Antiproliferative Activity Versus Hydroxyflavones (Class-Level Differentiation)

A systematic structure-activity relationship study comparing methoxylated hydroxyflavones (including penduletin, cirsimaritin, xanthomicrol, and calycopterin) against hydroxyflavones (luteolin, apigenin, isokaempferide) revealed a class-level divergence in tumor selectivity [1]. The hydroxyflavones exerted comparable antiproliferative activity against malignant and normal cells, whereas the methoxylated hydroxyflavones showed preferential activity against tumor cells [1][2]. Penduletin belongs to the methoxylated hydroxyflavone subclass that demonstrates this preferential tumor-cell targeting profile [1].

Tumor selectivity Normal cell sparing Methoxylated hydroxyflavones Luteolin Apigenin

Physicochemical Profile: Low Aqueous Solubility and Hydrophobicity Requiring Specific Formulation Handling

Penduletin exhibits physicochemical properties characteristic of methoxylated flavonoids: it is highly hydrophobic (ALOGPS LogP = 2.91) and practically insoluble in water, with a predicted aqueous solubility of 0.042 g/L [1][2]. For in vitro studies, penduletin is typically prepared as a DMSO stock solution (e.g., 20 mg/mL in 100 μL DMSO) . These handling requirements differ from more hydrophilic flavonoids and necessitate attention to solvent compatibility and precipitation risk in aqueous assay systems.

Solubility LogP Hydrophobicity Formulation DMSO solubility

Certified Reference Standard Availability with Traceable Chromatographic Purity

Penduletin is commercially available as a phyproof® Reference Substance from Sigma-Aldrich (Product No. PHL83561), supplied with certified chromatographic purity where the exact purity value is documented on the product-specific certificate of analysis [1]. This reference-standard grade material, produced by PhytoLab GmbH & Co. KG under quality-controlled conditions, supports analytical method development, botanical identification, and quantitative phytochemical studies requiring traceable purity documentation . Alternative vendors offer penduletin at minimum purity specifications of 95% (HPLC) to >98% (HPLC) .

Reference standard Analytical standard HPLC purity Phytochemical reference Quality control

Predicted Oral Bioavailability: In Silico Estimate of 54.29% Supporting ADME Prioritization

In silico ADME predictions indicate that penduletin has a predicted human oral bioavailability of 54.29% and a blood-brain barrier penetration probability of 80% [1]. Drug-likeness assessments have identified penduletin as meeting favorable pharmacokinetic criteria alongside antioxidant, anticarcinogenic, and antineoplastic potential in PASS analysis [2]. These predictions, while not experimentally validated, provide a comparative baseline for prioritization among structurally related PMFs when experimental PK data are unavailable.

Oral bioavailability ADME prediction Drug-likeness Pharmacokinetics In silico ADMET

Procurement-Relevant Application Scenarios for Penduletin (CAS 569-80-2) Based on Quantitative Evidence


Antiviral Lead Discovery Requiring High Therapeutic Window for Enterovirus 71

Penduletin is indicated for antiviral screening programs targeting EV71 where selectivity index is a primary decision metric. Its SI of 655.6 in Vero cells and 200.5 in RD cells—6.1-fold and 2.9-fold higher, respectively, than chrysosplenetin [1]—supports its prioritization over this closely related o-methylated flavonol when minimizing host cell cytotoxicity is essential. Procurement of penduletin rather than chrysosplenetin is justified for studies where the therapeutic window, not merely antiviral IC₅₀, determines candidate progression.

Breast Cancer Cell Line Studies (MCF-7) Requiring Moderate-Potency PMF with Defined Activity Ratio

For breast cancer research utilizing MCF-7 cells, penduletin (IC₅₀ = 6.4 μM) provides a moderately potent option with well-characterized antiproliferative activity [1]. Researchers should procure penduletin specifically, not artemetin, when a HepG2:MCF-7 activity ratio of approximately 4:1 (25.8 μM vs. 6.4 μM) is desired, as artemetin exhibits a different cell-line selectivity profile (2.3 μM vs. 3.9 μM, ratio ~1:1.7) [1]. This defined differential response profile enables experimental designs requiring distinct potency gradients across hepatic and mammary carcinoma models.

Phytochemical Reference Standard for Botanical Authentication and Quantitative Analysis

Penduletin is available as a phyproof® Reference Substance (Sigma-Aldrich PHL83561) with batch-specific certified chromatographic purity [1]. This reference-standard grade material is appropriate for HPLC method development, quantitative analysis of penduletin content in plant extracts (e.g., from Laggera pterodonta, Vitex negundo, Brickellia pendula), and botanical authentication studies requiring traceable purity documentation. Procurement of the reference-standard grade, rather than research-grade material, is essential for analytical applications subject to regulatory or publication reproducibility requirements.

Early-Stage Oncology Screening Prioritizing Tumor-Selective Compounds

As a methoxylated hydroxyflavone, penduletin belongs to a flavonoid subclass demonstrating preferential antiproliferative activity against tumor cells relative to normal cells, in contrast to non-methoxylated hydroxyflavones (e.g., luteolin, apigenin) which exhibit comparable activity against malignant and normal cells [1]. This class-level selectivity profile supports procurement of penduletin for oncology screening cascades where tumor-versus-normal cell differential cytotoxicity is a key prioritization parameter and where compounds with predicted sparing of normal tissue are sought.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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